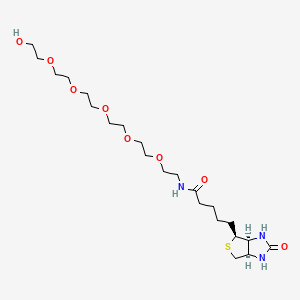

Biotin-PEG6-alcohol

Description

Overview of Biotin-PEG Conjugates in Research

Biotin-PEG conjugates are a class of molecules that leverage the high-affinity interaction between biotin (vitamin B7) and the proteins avidin and streptavidin. ontosight.ainih.gov This strong and specific binding is a cornerstone of many biotechnological applications. ontosight.ai The inclusion of a PEG spacer in these conjugates offers several advantages, including increased water solubility, reduced non-specific binding, and improved biocompatibility. ontosight.aiaxispharm.comabbexa.com

Researchers utilize biotin-PEG conjugates for a variety of purposes, including:

Bioconjugation: Linking therapeutic agents or imaging labels to targeting molecules. ontosight.ai

Diagnostics: Developing sensitive assays for the detection of specific biomolecules. ontosight.aibiochempeg.com

Purification: Isolating and purifying proteins or other molecules of interest. biochempeg.com

Surface Functionalization: Modifying surfaces for specific biological interactions. biochempeg.combiochempeg.com

The versatility of biotin-PEG linkers is further enhanced by the availability of various functional groups at the end of the PEG chain, allowing for tailored conjugation to a wide array of molecules such as proteins, peptides, and nucleic acids. ontosight.aiaxispharm.com

Significance of PEGylation in Bioconjugation and Drug Delivery

PEGylation is the process of covalently attaching PEG chains to molecules, a strategy widely employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. nih.govwikipedia.org This modification can lead to several beneficial changes:

Increased Solubility: PEGylation can enhance the water solubility of hydrophobic drugs and proteins. nih.govwikipedia.org

Reduced Immunogenicity: The PEG chain can "mask" the conjugated molecule from the immune system, reducing the likelihood of an immune response. nih.govwikipedia.org

Prolonged Circulation Time: By increasing the hydrodynamic size of the molecule, PEGylation reduces its clearance by the kidneys, extending its time in the bloodstream. nih.govwikipedia.org

Enhanced Stability: PEGylation can protect therapeutic proteins from enzymatic degradation. nih.gov

These advantages have led to the development of numerous PEGylated drugs for treating chronic diseases such as hepatitis C, leukemia, and rheumatoid arthritis. nih.gov The process of PEGylation has evolved from random, non-specific attachments to more controlled, site-specific conjugations, resulting in better-defined and more effective therapeutic products. europeanpharmaceuticalreview.com

Distinction and Academic Relevance of Biotin-PEG6-alcohol within Biotinylated PEG Derivatives

This compound belongs to a specific subset of biotinylated PEG derivatives distinguished by a defined PEG chain length of six ethylene glycol units and a terminal primary alcohol (hydroxyl) group. biochempeg.combroadpharm.com This precise structure offers a key advantage in research and development. The alcohol functional group provides a reactive site for further chemical modifications, such as esterification or amidation, allowing for the covalent attachment of a wide variety of molecules. axispharm.com

The academic relevance of this compound lies in its utility as a versatile linker. For instance, it is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to selectively degrade target proteins within cells. medchemexpress.commedchemexpress.combioscience.co.uktargetmol.cn In a 2024 study published in Biosensors and Bioelectronics, researchers utilized this compound in the development of methods for immobilizing peptide nucleic acids on carbon surfaces for the sequence-specific capture of nucleic acid biomarkers. broadpharm.com This highlights the compound's role in advancing diagnostic technologies.

The defined length of the PEG6 spacer is also crucial, as it provides a known distance between the biotin and the conjugated molecule, which can be critical for optimizing biological interactions and minimizing steric hindrance. nih.gov

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 906099-89-6 | biochempeg.combroadpharm.comchemicalbook.in |

| Molecular Formula | C22H41N3O8S | biochempeg.combroadpharm.comchemicalbook.in |

| Molecular Weight | 507.64 g/mol | medchemexpress.comchemicalbook.inlabsolu.ca |

| Purity | ≥95% - 99.33% | bioscience.co.ukbiochempeg.com |

| Appearance | White to off-white solid | medchemexpress.com |

| Solubility | Water, DMSO, DCM, DMF | broadpharm.comlabsolu.ca |

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41N3O8S/c26-6-8-30-10-12-32-14-16-33-15-13-31-11-9-29-7-5-23-20(27)4-2-1-3-19-21-18(17-34-19)24-22(28)25-21/h18-19,21,26H,1-17H2,(H,23,27)(H2,24,25,28)/t18-,19-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCUGLZFTQXZRR-ZJOUEHCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies for Biotin-peg6-alcohol

Synthetic Routes to Biotin-PEG-alcohol Conjugates

The synthesis of Biotin-PEG-alcohol conjugates is a multi-step process that involves preparing the individual components, activating one for reaction, and then coupling them.

The journey to creating Biotin-PEG6-alcohol begins with the activation of the carboxylic acid group on biotin's valeric acid side chain. bocsci.com This activation is necessary to facilitate the reaction with the hydroxyl group of the PEG linker, typically forming a stable amide or ester bond. A prevalent and effective method for this activation is the conversion of the carboxylic acid into an N-hydroxysuccinimide (NHS) ester. thermofisher.comresearchgate.netthermofisher.com

This reaction is often carried out using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the formation of the NHS ester in the presence of N-hydroxysuccinimide. researchgate.netacs.org The resulting Biotin-NHS ester is an amine-reactive compound that can efficiently couple with a primary amine. thermofisher.combiochempeg.com The reaction between an NHS ester and a primary amine, which would be present on an amino-PEG-alcohol linker, occurs at a pH of 7.2 to 9 and results in a stable amide bond. thermofisher.combiochempeg.com

Table 1: Common Coupling Agents for Biotin Activation

| Coupling Agent | Full Name | Byproduct |

|---|---|---|

| DCC | N,N'-dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) |

| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea |

To form this compound, activated biotin is reacted with a PEG linker that has an amine on one end and a hydroxyl group on the other (H2N-PEG6-OH). The activated biotin, often as a Biotin-NHS ester, is conjugated to the amine terminus of the PEG chain. biochempeg.com This reaction forms a stable amide linkage between the biotin and the PEG linker, leaving the hydroxyl group at the other end of the PEG chain untouched and available for subsequent functionalization. axispharm.comcreative-biolabs.com

Alternatively, direct esterification between biotin's carboxylic acid and the hydroxyl group of a di-alcohol PEG linker can be performed, though this often requires harsher conditions and may be less specific than the amine-NHS ester reaction.

The use of discrete PEG (dPEG®) linkers is crucial for ensuring the synthesis of a homogenous product with a precisely defined chain length. Unlike traditional polymer PEG, which is a mixture of different chain lengths, a dPEG® linker like hexaethylene glycol (PEG6) provides a monodisperse spacer. thermofisher.com This precise length is important as the spacer arm can influence the binding availability of the biotin to avidin or streptavidin by reducing steric hindrance. thermofisher.comacs.org The synthesis starts with a defined H2N-PEG6-OH molecule, ensuring the final product is specifically this compound and not a mixture of conjugates with varying PEG lengths. biochempeg.com The PEG linker not only provides a specific spacer length but also enhances the solubility of the entire conjugate in aqueous solutions. thermofisher.combocsci.com

Reaction with Hydroxyl-Terminated PEG Chains

Functionalization of the Terminal Alcohol Group in this compound

The terminal primary hydroxyl group on this compound is a key feature, serving as a reactive site for further chemical derivatization. axispharm.comcreative-biolabs.combroadpharm.com This allows the biotin-PEG moiety to be attached to a wide array of other molecules or surfaces.

The terminal alcohol can undergo esterification to link it to molecules containing a carboxylic acid. This reaction is typically facilitated by activating the carboxylic acid of the target molecule, using reagents similar to those in biotin activation, such as DCC or EDC. researchgate.net This creates a new ester bond, tethering the target molecule to the Biotin-PEG6 linker. For example, Biotin-PEG6-acid is a derivative where the terminal alcohol has been oxidized to a carboxylic acid, which can then be activated (e.g., as an NHS ester) to react with amines. dcchemicals.com

To form an amide bond at the alcohol terminus, the hydroxyl group must first be converted into a more suitable functional group, such as an amine. This can be achieved through a multi-step process, for instance, by first converting the alcohol to a tosylate or mesylate, followed by nucleophilic substitution with an azide, and subsequent reduction to an amine (e.g., via Staudinger reaction or hydrogenation). researchgate.net The resulting Biotin-PEG6-amine can then readily react with activated carboxylic acids (like NHS esters) to form stable amide bonds, a common strategy in bioconjugation. acs.orgmdpi.com

Table 2: Summary of Derivatization Reactions for the Terminal Alcohol

| Reaction Type | Required Functional Group on Target Molecule | Bond Formed | Key Reagents/Steps |

|---|---|---|---|

| Esterification | Carboxylic Acid | Ester | DCC, EDC |

| Amidation | Carboxylic Acid (activated) | Amide | 1. Convert -OH to a leaving group (e.g., Tosylate) 2. Substitute with Azide 3. Reduce to Amine 4. React with activated acid |

Other Chemical Modifications for Research Applications

The terminal hydroxyl group of this compound serves as a versatile handle for a variety of chemical transformations, enabling its use in diverse research applications. dcchemicals.com This primary alcohol can readily undergo esterification or amidation reactions, allowing for its conjugation to a wide array of molecules. axispharm.com

One significant application is in the synthesis of PROTACs (Proteolysis-targeting chimeras). This compound is utilized as a biotin-labeled, PEG-based PROTAC linker. medchemexpress.com PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The hydroxyl group of this compound can be modified to connect the biotin tag to the E3 ligase ligand, while the other end of the PROTAC molecule binds to the protein of interest.

Furthermore, the alcohol functionality allows for the introduction of other chemical groups to create more complex and functionalized biotinylation reagents. For instance, it can be converted to an azide group, yielding Biotin-PEG6-azide. This azide-functionalized molecule can then participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for efficient and specific conjugation to alkyne-containing molecules. This strategy was employed in the synthesis of a biotin-tagged pyrophosphorylation reagent, where Biotin-PEG6-Et-N3 was attached to a terminal alkyne via CuAAC chemistry. rsc.org

The versatility of the alcohol group also extends to its use in creating reagents for surface immobilization. For example, the hydroxyl group can be modified to create a molecule suitable for attaching to carbon surfaces for the development of biosensors. broadpharm.com

A summary of potential derivatizations of the alcohol group is presented below:

| Functional Group | Reagent/Reaction Type | Potential Application |

| Ester | Carboxylic acids, acid chlorides, anhydrides | Covalent linkage to proteins, drugs, or other biomolecules |

| Ether | Williamson ether synthesis | Stable linkage to other molecules |

| Azide | Tosylation followed by azide substitution | Click chemistry, bioconjugation |

| Aldehyde/Carboxylic Acid | Oxidation | Bioconjugation, further derivatization |

Impact of Linker Length (PEG6) on Conjugation Efficiency and Reactivity

The hexa(ethylene glycol) (PEG6) linker in this compound plays a crucial role in its bioconjugation applications. The length and nature of the spacer arm can significantly influence the properties and efficacy of the resulting conjugate.

The PEG linker provides several key advantages:

Increased Solubility: The hydrophilic nature of the PEG chain enhances the water solubility of the biotinylated molecule and its conjugates, which is particularly beneficial when working with hydrophobic biomolecules. axispharm.comthermofisher.com

Reduced Steric Hindrance: The flexible PEG spacer positions the biotin moiety away from the conjugated molecule, minimizing steric hindrance and ensuring efficient binding to streptavidin or avidin.

Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the stability and bioavailability of a drug, and reduce its immunogenicity. axispharm.comaxispharm.com

The specific length of the PEG linker is a critical parameter that often requires optimization for a given application. Research has shown that linker length can impact tumor targeting and the pharmacological effects of encapsulated drugs in liposomal delivery systems. dovepress.com For instance, a study on biotinylated probes for anticancer saponin OSW-1 found that a probe with a PEG5 linker showed the most effective enrichment of target proteins in an affinity pulldown assay, suggesting that linker length is critical for optimal binding and isolation of target proteins. nih.gov Another study investigating enzyme immobilization found that a shorter biotin-PEG3 linker led to a higher amount of immobilized enzyme compared to a longer biotin-PEG23 linker, likely due to better accessibility to the functionalized surface. nih.gov

While a longer PEG linker can provide greater flexibility and distance, potentially improving access to binding sites, it can also lead to increased non-specific interactions in some contexts. Conversely, a shorter linker may not provide sufficient separation between the biotin and the conjugated molecule, leading to steric hindrance. The PEG6 linker in this compound offers a balance, providing sufficient length to reduce steric hindrance while maintaining good solubility and minimizing non-specific binding in many applications.

The following table summarizes the general effects of PEG linker length on conjugation:

| Linker Length | Potential Advantages | Potential Disadvantages |

| Shorter (e.g., PEG2, PEG3) | May lead to higher surface loading in some immobilization applications. nih.gov | Increased risk of steric hindrance, potentially lower binding affinity. |

| Longer (e.g., PEG8, PEG12) | Greater flexibility, improved access to binding sites, potentially enhanced in vivo tumor accumulation. dovepress.com | May increase non-specific interactions, could lead to lower surface loading in some contexts. nih.gov |

Purity and Characterization Methods in Synthesis (e.g., HPLC, Mass Spectrometry)

Ensuring the purity and structural integrity of this compound is paramount for its successful use in research and development. Several analytical techniques are routinely employed to characterize this compound and verify its quality. Commercial suppliers typically provide a certificate of analysis detailing the purity, which is often greater than 95% or 98%. broadpharm.comprecisepeg.com

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound. HPLC separates the compound from any impurities or starting materials based on their differential partitioning between a stationary phase and a mobile phase. By comparing the peak area of the main compound to the total area of all peaks, a quantitative measure of purity can be obtained. The use of HPLC in the analysis of related biotinylated compounds has been documented.

Mass Spectrometry (MS) is another indispensable tool for the characterization of this compound. MS provides a precise measurement of the molecule's mass-to-charge ratio, which can be used to confirm its molecular weight (507.64 g/mol ). precisepeg.com This technique is crucial for verifying the identity of the synthesized compound and ensuring that the correct PEG length and functional groups are present. Electrospray ionization (ESI-MS) is a commonly used method for analyzing such biomolecules. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is also utilized to elucidate the chemical structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, confirming the presence of the biotin, PEG, and alcohol moieties. Some suppliers make NMR data available for their products. broadpharm.com

A summary of the characterization methods is provided below:

| Analytical Method | Information Provided |

| HPLC | Purity assessment, separation of impurities |

| Mass Spectrometry | Molecular weight confirmation, structural verification |

| NMR Spectroscopy | Detailed structural elucidation, confirmation of functional groups |

These characterization methods are essential for quality control in the synthesis of this compound, ensuring that researchers are using a well-defined and pure compound in their experiments. clearsynth.com

Mechanistic Principles of Biotin-peg6-alcohol in Bioconjugation

High-Affinity Biotin-Streptavidin Interaction in Bioconjugation Systems

The interaction between biotin and streptavidin is a cornerstone of many bioconjugation techniques, renowned for its extraordinary affinity and specificity. aatbio.comuni-muenchen.de This non-covalent bond is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar range (~10⁻¹⁴ to 10⁻¹⁵ mol/L), making the resulting complex exceptionally stable under a wide range of conditions, including extremes of pH and temperature. aatbio.comnih.govbocsci.comresearchgate.net The streptavidin protein is a tetramer, meaning it has four identical binding sites for biotin. This multivalency allows for signal amplification in detection assays and the creation of complex molecular assemblies. aatbio.com The biotin molecule itself is relatively small, which allows for its incorporation into other molecules, such as proteins or antibodies, often without significantly altering their biological function. aatbio.com The valeric acid side chain of biotin can be modified to include a linker, like a PEG spacer, which then terminates in a reactive group for conjugation to other molecules. aatbio.com

Thermodynamics and Kinetics of Biotin-Streptavidin Binding with PEG Spacers

The binding of biotin to streptavidin is a rapid and highly favorable process. aatbio.com The kinetics of this interaction are characterized by a fast association rate. Once formed, the complex is remarkably stable due to a very slow dissociation rate. uni-muenchen.de The presence of a Polyethylene Glycol (PEG) spacer, such as in Biotin-PEG6-alcohol, can have a nuanced effect on these parameters. While the fundamental high-affinity interaction remains, the PEG chain can influence the accessibility of the biotin moiety to the binding pocket of streptavidin.

The thermodynamics of the interaction are largely driven by the highly specific hydrogen bonding and van der Waals interactions between the biotin molecule and the amino acid residues within the streptavidin binding pocket. The change in Gibbs free energy (ΔG) for this binding is significantly negative, indicating a spontaneous and highly favorable process. The PEG spacer itself is hydrophilic, which helps to maintain the solubility of the biotinylated molecule in aqueous environments, a factor that can indirectly influence the thermodynamics of the binding event by preventing aggregation. aatbio.combocsci.com

| Parameter | Value/Observation | Source(s) |

| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ mol/L | aatbio.comnih.govbocsci.com |

| Stoichiometry | 4 biotin molecules per streptavidin tetramer | aatbio.comresearchgate.net |

| Influence of PEG Spacer on Affinity | Little direct influence on dissociation constants | nih.gov |

| Gibbs Free Energy (ΔG) | Highly negative, indicating spontaneous binding |

Role of PEG Spacer in Mitigating Steric Hindrance and Non-Specific Interactions

The inclusion of a PEG spacer arm between biotin and the molecule to be conjugated plays a critical role in overcoming steric hindrance. aatbio.comthermofisher.com The biotin binding pocket on streptavidin is located approximately 9 Å below the surface of the protein. thermofisher.com If a biotin molecule is attached too closely to a large biomolecule, the bulk of that biomolecule can physically block the biotin from accessing the binding pocket. A PEG spacer, such as the six-unit chain in this compound, extends the biotin moiety away from the conjugated molecule, thereby increasing its accessibility to streptavidin and ensuring efficient binding. aatbio.commdpi.com

Longer PEG spacers have been shown to be more effective at capturing avidin-coated microspheres compared to shorter spacers, attributed to the increased flexibility and reach of the biotin. mdpi.com This flexibility allows the biotin to orient itself optimally for insertion into the binding pocket. nih.gov

Furthermore, the hydrophilic and flexible nature of the PEG chain helps to minimize non-specific interactions. aatbio.compolysciences.com In bioconjugation applications, especially those involving complex biological samples or surface-based assays, non-specific binding of proteins and other molecules can be a significant problem, leading to high background signals and reduced assay sensitivity. The PEG spacer creates a hydrated layer around the conjugated molecule, which repels the non-specific adsorption of other proteins, a phenomenon often referred to as the "PEGylation" effect. nih.govbocsci.com This property is crucial for the development of sensitive and specific biosensors and other diagnostic tools. polysciences.com

Role of the PEG6 Spacer in Modulating Conjugate Properties

The PEG6 spacer in this compound not only facilitates the biotin-streptavidin interaction but also imparts desirable physicochemical properties to the resulting bioconjugate. aatbio.comnih.govthermofisher.com These properties are largely due to the inherent characteristics of the polyethylene glycol chain.

| Property | Effect of PEG6 Spacer | Source(s) |

| Solubility | Increases aqueous solubility | aatbio.comthermofisher.comthermofisher.com |

| Aggregation | Prevents or reduces aggregation | bocsci.comthermofisher.comnih.gov |

| Stability | Improves long-term storage stability of conjugates | thermofisher.com |

Influence on Molecular Orientation and Accessibility in Surface Immobilization

In applications where a biotinylated molecule is immobilized on a streptavidin-coated surface, the PEG6 spacer plays a crucial role in controlling the orientation and accessibility of the immobilized molecule. mdpi.com When a molecule is directly attached to a surface without a spacer, it can lead to random orientations, where the active sites of the molecule may be sterically blocked by the surface itself. nih.gov

The PEG spacer acts as a flexible tether, lifting the conjugated molecule off the surface and allowing it greater rotational freedom. nih.gov This increased mobility and distance from the surface ensures that the functional domains of the immobilized molecule, such as the antigen-binding sites of an antibody, are properly oriented and accessible for interaction with their targets. nih.gov

The length of the PEG spacer is an important consideration in this context. While a spacer is generally beneficial, the optimal length can depend on the specific application. A longer spacer provides more flexibility and can lead to a more three-dimensional arrangement of molecules on the surface, which can increase the surface loading of analytes. nih.govresearchgate.net Studies have demonstrated that longer PEG spacers can improve the capture of avidin-tagged objects and that the accessibility of the Fab region of an immobilized antibody is likely impacted by the spacer length. mdpi.comnih.gov The flexibility of the polymer spacer is a key factor in determining the structure of the bound protein layer, allowing for conformations that optimize binding. nih.gov

Advanced Applications of Biotin-peg6-alcohol in Biomedical Research

Targeted Drug Delivery Systems and Therapeutics

The unique properties of Biotin-PEG6-alcohol are leveraged to create advanced therapeutic systems designed to deliver drugs more effectively to specific sites within the body. medkoo.comcd-bioparticles.net Its integration into drug conjugates can improve the performance of therapeutic molecules, with applications being investigated in fields like cancer therapy and gene delivery. axispharm.com

A primary strategy in targeted cancer therapy is to exploit the physiological differences between cancerous and healthy cells. Many types of cancer cells overexpress the biotin receptor to accommodate their heightened metabolic rate and need for vitamins. This overexpression provides a target for drug delivery systems functionalized with biotin. By incorporating this compound into a therapeutic conjugate, the biotin acts as a targeting ligand, guiding the drug selectively to cancer cells and increasing its local concentration.

A significant research study demonstrated this principle by synthesizing biotin-functionalized amphiphilic polyesters for selective drug delivery. nih.gov These polymers were designed for biotin receptor-mediated uptake. The findings revealed a dramatic difference in cellular internalization between cells with varying biotin receptor expression levels. nih.gov

Table 1: Internalization of Biotinylated Polyester Nanocarriers in Cancer vs. Noncancerous Cells

| Cell Line | Cell Type | Biotin Receptor Expression | Internalization Percentage (%) | Reference |

|---|---|---|---|---|

| HeLa | Cervical Cancer | Overexpressed | ~85-90% | nih.gov |

| MCF7 | Breast Cancer | Overexpressed | ~85-90% | nih.gov |

| NIH 3T3 | Noncancerous Fibroblast | Normal | ~5-10% | nih.gov |

The data clearly indicates that the biotin-functionalized nanocarriers were taken up far more efficiently by the cancer cells (HeLa and MCF7) that overexpress biotin receptors, compared to the noncancerous NIH 3T3 cells. nih.gov This highlights the effectiveness of biotin as a targeting moiety for cancer-specific drug delivery. nih.gov

This compound serves as a critical linker for attaching targeting ligands to larger drug delivery vehicles like nanoparticles and polymeric carriers. broadpharm.comacs.org The terminal hydroxyl group can be activated or modified to covalently attach to these carriers, presenting the biotin group on the surface for cell targeting. axispharm.com

Research has shown that biotin-functionalized amphiphilic polyesters can self-assemble into spherical nanoaggregates approximately 120 nm in diameter. nih.gov These polymeric nanocarriers are capable of effectively encapsulating hydrophobic anticancer drugs, such as doxorubicin (DOX). nih.gov The release of the encapsulated drug can be triggered by the acidic microenvironment characteristic of tumors. nih.gov In addition to synthetic polymers, this compound can be conjugated to other nanomaterials. For instance, it has been successfully coupled to the surface of fluorescent nanodiamonds (FNDs), creating targeted probes for bioimaging and other applications. researchgate.net The use of PEG linkers is also integral to the formulation of lipid nanoparticles, which have been widely used for drug delivery. broadpharm.com

The inclusion of the PEG6 spacer in the this compound molecule offers significant advantages beyond simply linking the biotin and the payload. axispharm.comaxispharm.com The process of PEGylation—attaching PEG chains to molecules—is a well-established method for improving the pharmacokinetic properties of therapeutic agents. axispharm.combocsci.com

Conjugation to Nanoparticles and Polymeric Carriers

Development of Diagnostic Assays and Biosensors

In the realm of diagnostics, the high specificity and strong affinity of the biotin-avidin interaction are paramount. This compound is used as a biotinylation reagent to label proteins, antibodies, and other molecules for use in a variety of detection and purification platforms. axispharm.combroadpharm.com

This compound is utilized in the development of sensitive immunoassays like the Enzyme-Linked Immunosorbent Assay (ELISA). axispharm.com In a typical ELISA format, a biotinylated detection antibody or antigen can be captured on a surface coated with streptavidin. The strong interaction ensures efficient immobilization and orientation, leading to higher signal and sensitivity. nih.gov The PEG6 linker provides spatial separation between the biotin and the labeled molecule, which can reduce steric hindrance and improve the accessibility of the biotin for binding to streptavidin. nih.gov

Similarly, in fluorescence-based detection methods, this compound can be used to create fluorescent probes. For example, a fluorescent dye can be conjugated to the alcohol end of the molecule. The resulting Biotin-PEG6-fluorophore can then be used to label specific cellular components or to detect target molecules in assays where the biotin group directs the probe to a streptavidin-coated surface or a biotin-binding protein. axispharm.com Research into fluorescent lipid imaging has shown that the spacer length between the reporter (biotin) and the tag can influence detection sensitivity. nih.gov

Microarrays and biochips are powerful tools for high-throughput screening and diagnostics, relying on the immobilization of thousands of probes onto a solid surface. mdpi.com this compound is well-suited for this application, serving as a linker to attach small molecules or biomolecules to the surface of a microarray slide or biochip. broadpharm.combroadpharm.com

One study specifically investigated the use of this compound (referred to as Biotin-(PEG)6-OH) in the fabrication of small molecule microarrays (SMMs). mdpi.com The compound was printed onto isocyanate-functionalized glass slides, where the terminal hydroxyl group reacted with the isocyanate to form a stable covalent bond. The efficiency of this immobilization is critical for the performance of the microarray. mdpi.com The study compared the immobilization of several biotinylated compounds with different functional groups.

Table 2: Immobilization of Various Biotinylated Compounds on Isocyanate-Functionalized Microarray Surface

| Compound Name | Functional Group for Immobilization | Primary Application Context | Reference |

|---|---|---|---|

| Biotin-(PEG)6-OH | Hydroxyl (-OH) | Small Molecule Microarray Fabrication | mdpi.com |

| Biotin-(PEG)2-NH2 | Amine (-NH2) | Small Molecule Microarray Fabrication | mdpi.com |

| Biotin-NH-NH2 | Hydrazide (-NH-NH2) | Small Molecule Microarray Fabrication | mdpi.com |

| D-biotin | Carboxylic Acid (-COOH) | Small Molecule Microarray Fabrication | mdpi.com |

| Biotin-4-nitrophenyl ester | Active Ester | Small Molecule Microarray Fabrication | mdpi.com |

This research underscores the utility of the hydroxyl group on this compound for surface anchoring in biochip technologies. mdpi.com Furthermore, its use has been cited in the development of biosensors on carbon surfaces for the sequence-specific capture of nucleic acid biomarkers, demonstrating its versatility in advanced diagnostic platforms. broadpharm.com

Compound Reference Table

Application in Affinity Purification Techniques

This compound is a valuable reagent in affinity purification, a method for isolating specific biomolecules from a complex mixture. The fundamental principle lies in the exceptionally strong and specific non-covalent interaction between biotin and streptavidin (or avidin). laysanbio.comsigmaaldrich.com

In this technique, this compound can be used to label a molecule of interest. The PEG linker, a chain of six repeating ethylene glycol units, enhances the water solubility of the biotinylated molecule and extends the biotin moiety away from the molecule's surface. axispharm.comaxispharm.com This spatial separation minimizes steric hindrance, allowing for more efficient binding to streptavidin that has been immobilized on a solid support, such as agarose beads or magnetic particles. laysanbio.comsigmaaldrich.com

The process typically involves the following steps:

Biotinylation: The target molecule is chemically conjugated with this compound.

Binding: The biotinylated molecule is introduced to the streptavidin-coated support, where the high-affinity interaction facilitates its capture. sigmaaldrich.com

Washing: Unbound components of the mixture are washed away, leaving the target molecule selectively bound to the support. sigmaaldrich.com

Elution: The purified molecule is then released from the support. Due to the strength of the biotin-streptavidin bond, this often requires denaturing conditions. sigmaaldrich.com

Surface Modification and Biointerface Engineering

This compound plays a significant role in surface modification and the engineering of biointerfaces, which are critical for the development of advanced biomedical devices and diagnostic tools. laysanbio.combiochempeg.com

Functionalization of Biosensor Surfaces and Biomedical Devices

The functionalization of surfaces with this compound is a key strategy in the fabrication of biosensors and other biomedical devices. laysanbio.commdpi.com The alcohol group on the PEG chain provides a reactive handle for covalent attachment to various surfaces, such as silicon nitride or other materials used in sensor construction. mdpi.combroadpharm.com

Once the surface is coated with this compound, it becomes "biotinylated," ready to capture streptavidin or streptavidin-conjugated molecules with high specificity. laysanbio.commdpi.com This allows for the controlled and oriented immobilization of biorecognition elements like antibodies, enzymes, or nucleic acids onto the sensor surface. laysanbio.com The PEG6 linker serves to elevate these captured biomolecules from the surface, enhancing their accessibility to target analytes in a sample and improving the sensor's performance. researchgate.net Research has demonstrated the use of biotinylated surfaces in the development of sensitive detection platforms. mdpi.com

| Feature | Description | Reference |

| Surface Attachment | The alcohol group allows for covalent linkage to device surfaces. | mdpi.combroadpharm.com |

| Biomolecule Immobilization | The biotin end specifically captures streptavidin-conjugated biomolecules. | laysanbio.com |

| Enhanced Accessibility | The PEG6 spacer lifts biomolecules off the surface, reducing steric hindrance. | researchgate.net |

| Improved Performance | Leads to higher sensitivity and signal-to-noise ratios in biosensors. | researchgate.net |

Reduction of Non-Specific Adsorption on Material Surfaces

A major challenge in the performance of biomedical devices and materials that come into contact with biological fluids is non-specific adsorption, where proteins and other molecules adhere to the surface in an uncontrolled manner. This can lead to false signals in biosensors, fouling of implants, and reduced efficacy of devices. nsf.gov

The polyethylene glycol (PEG) component of this compound is highly effective at reducing non-specific adsorption. sci-hub.se The hydrophilic and flexible nature of the PEG chain creates a "protein-repellent" surface. When surfaces are coated with this compound, the PEG chains form a hydrated layer that sterically hinders the approach and adhesion of unwanted proteins. researchgate.net Studies have shown that PEGylated surfaces significantly minimize non-specific protein binding. nsf.govresearchgate.net The use of a PEG6 spacer, in particular, has been found to be effective in creating surfaces that resist non-specific interactions while allowing for specific, biotin-mediated attachments. researchgate.net

PROTAC Linker Chemistry and Targeted Protein Degradation

This compound is also employed as a component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.combioscience.co.ukbocsci.com PROTACs are heterobifunctional molecules designed to hijack the cell's own protein disposal system to selectively eliminate disease-causing proteins. sigmaaldrich.comnih.gov A PROTAC consists of two active ligands connected by a chemical linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. sigmaaldrich.commedchemexpress.com

Design Principles for PROTACs Utilizing Biotin-PEG Linkers

While this compound itself is a building block, the principles governing its use in PROTACs are informative. The linker, in this case a PEG chain, is a critical determinant of a PROTAC's efficacy. precisepeg.comnih.gov The design of a PROTAC linker must consider several factors:

Solubility and Permeability: PEG linkers are incorporated to increase the water solubility and cell permeability of the PROTAC molecule, which can otherwise be hydrophobic. cellgs.comjenkemusa.com

Ternary Complex Formation: The linker must be of an appropriate length and flexibility to allow for the simultaneous binding of the target protein and the E3 ligase, forming a stable "ternary complex". pnas.org This complex is essential for the subsequent ubiquitination and degradation of the target protein. sigmaaldrich.com

Attachment Points: The points at which the linker is attached to the two ligands are crucial for maintaining the binding affinities of the ligands for their respective proteins. bocsci.com

Biotin-PEG linkers can be used in model systems to study these principles. The biotin serves as a convenient handle for purification or detection, while the PEG portion allows for systematic variation of the linker properties. medchemexpress.comjenkemusa.com

| Design Principle | Role of PEG Linker | Reference |

| Solubility | Increases the hydrophilicity of the PROTAC molecule. | cellgs.comjenkemusa.com |

| Ternary Complex Stability | Provides optimal distance and flexibility for the complex to form. | pnas.org |

| Modularity | Allows for systematic changes in linker length to optimize activity. | jenkemusa.com |

Optimization of Linker Length and Attachment Points in PROTAC Development

The optimization of the linker is a key step in the development of a potent PROTAC. The length of the linker is particularly critical. bocsci.comexplorationpub.com

If the linker is too short, steric hindrance may prevent the formation of a stable ternary complex. cellgs.comexplorationpub.com

If the linker is too long, it may not effectively bring the target protein and the E3 ligase into close enough proximity for efficient ubiquitination, or it could lead to unfavorable protein-protein interactions. cellgs.comexplorationpub.com

The PEG6 linker in this compound represents a specific length that can be systematically varied (e.g., PEG2, PEG4, PEG8) to find the optimal distance for a given target and E3 ligase pair. sigmaaldrich.com Researchers often synthesize a library of PROTACs with different linker lengths to identify the most effective degrader. pnas.org

The attachment points of the linker to the two ligands are also critical. bocsci.comprecisepeg.com The linker should be connected to solvent-exposed regions of the ligands to avoid disrupting the key interactions required for binding to the target protein and the E3 ligase. bocsci.com The alcohol group of this compound provides a versatile chemical handle for conjugation to various ligand scaffolds, facilitating the exploration of different attachment points. broadpharm.com

Molecular Imaging and Probing

This compound serves as a critical heterobifunctional linker in the construction of sophisticated molecular probes for biomedical imaging. Its structure is uniquely suited for this role: the biotin moiety acts as a high-affinity tag for avidin or streptavidin proteins, the terminal hydroxyl group provides a versatile handle for chemical conjugation, and the hexa(ethylene glycol) (PEG6) spacer enhances water solubility and provides spatial separation between the biotin tag and the conjugated payload. axispharm.combroadpharm.com This combination of features allows for the targeted delivery and visualization of specific cells, proteins, and biological processes. The PEG linker is particularly advantageous as it increases the hydrophilicity of the entire probe molecule, which is often crucial for biological applications. broadpharm.com

The general strategy involves two primary approaches. In the first, the this compound is conjugated to a reporter molecule, such as a fluorescent dye. The resulting biotinylated probe can then be used to label a target that has been pre-tagged with streptavidin. In the second, more common approach, the biotinylated probe is used to target endogenous biotin receptors on cancer cells or to bind to streptavidin which, in turn, is linked to a primary antibody or other targeting ligand. nih.gov This modularity makes this compound and similar linkers indispensable tools in modern molecular imaging.

Attachment of Fluorescent Probes for Cellular Visualization

The terminal primary alcohol on this compound is a key functional group for attaching fluorescent probes, although it often requires chemical activation to facilitate conjugation. broadpharm.com A common synthetic strategy involves converting the alcohol to a more reactive group, such as a tosylate or a succinimidyl carbonate, which can then readily react with an amine group on a fluorescent dye molecule. researchgate.net Alternatively, the alcohol can be used as a starting point for building a more complex linker system.

Detailed research has demonstrated the synthesis of complex probes where a PEG linker serves as the bridge between a biotin targeting moiety and a fluorescent reporter. For instance, in the development of probes for the NLRP3 inflammasome, researchers synthesized molecules that incorporated a PEG linker connecting biotin to the fluorescent dye coumarin 343. nih.gov While not using this compound directly off-the-shelf, their convergent synthetic strategy exemplifies the chemical principles involved. They began with a PEG linker precursor containing an alcohol and an amine, which were orthogonally protected, allowing for the sequential attachment of the targeting (biotin) and reporter (coumarin) moieties. nih.gov This resulted in bifunctional probes capable of binding to the NLRP3 protein, with dissociation constants (KD) in the nanomolar range, confirming that the addition of the biotin-PEG-fluorophore did not abolish target binding. nih.gov

Another study details the synthesis of a Biotin-linker-fluorescein isothiocyanate (FITC) probe (Biotin-PEG3-FITC) to validate its uptake into cancer cells via the overexpressed biotin receptor. nih.gov These examples highlight a recurring methodology: the use of a biotin-PEG linker to construct a molecular tool that combines the specific targeting of biotin with the sensitive detection of fluorescence, enabling clear visualization of cellular components and processes.

| Probe Component | Function | Example Compound/Moiety | Reference |

| Targeting Moiety | Binds to avidin/streptavidin or cellular biotin receptors. | Biotin | nih.govnih.gov |

| Linker | Provides solubility and spatial separation. | Polyethylene Glycol (PEG) | broadpharm.comnih.gov |

| Reporter Group | Generates a detectable signal for imaging. | Coumarin 343, FITC | nih.govnih.gov |

| Reactive Handle | Site for chemical conjugation. | Alcohol (-OH) | broadpharm.comresearchgate.net |

Applications in Advanced Imaging Techniques

The utility of this compound extends beyond standard fluorescence microscopy into a range of advanced imaging and probing techniques that provide deeper insights into biological systems.

Activity-Based Protein Profiling (ABPP): One such application is in ABPP, a powerful chemoproteomic strategy used to monitor the functional state of enzymes within complex biological samples. Researchers have synthesized fluorophosphonate-polyethylene glycol-biotin (FP-PEG-biotin) probes to profile active serine hydrolases. researchgate.netbeilstein-journals.org In this setup, the fluorophosphonate is the "warhead" that covalently binds to the active site of the enzyme, the PEG linker improves bioavailability, and the biotin serves as an affinity handle for enrichment and detection. After labeling, the biotinylated enzymes can be visualized by blotting with fluorescently-labeled streptavidin, allowing for a functional readout of enzyme activity across a proteome. researchgate.netbeilstein-journals.org

Super-Resolution Microscopy and Atomic Force Microscopy (AFM): Biotin-PEG linkers are instrumental in sample preparation for single-molecule and high-resolution imaging techniques. For super-resolution fluorescence imaging and AFM, surfaces (such as glass coverslips) are often functionalized with a mixture of polyethylene glycol (PEG) and biotin-PEG. jove.comjove.comntu.edu.sg This process, known as surface passivation, reduces non-specific binding of biomolecules. The biotin moieties serve as specific anchor points for streptavidin, which can then capture biotinylated antibodies or other biotinylated targets, like single virions. jove.com This precise immobilization is critical for achieving the stability needed for nanoscale imaging.

Förster Resonance Energy Transfer (FRET): Single-molecule FRET (smFRET) is a technique that measures nanometer-scale distances by monitoring the energy transfer between two different fluorophores (a donor and an acceptor, e.g., Cy3 and Cy5). It is widely used to study the conformational dynamics of biomolecules like proteins and DNA. psu.edunih.gov In a typical smFRET experiment, a biomolecule labeled with the FRET pair is immobilized on a PEG-passivated surface via a biotin-streptavidin linkage. nih.govnih.gov Total Internal Reflection Fluorescence (TIRF) microscopy is then used to excite the donor fluorophores of the surface-tethered molecules. The resulting FRET signal provides real-time information on molecular movements, such as the gating dynamics of transporter proteins or the unwrapping of DNA from a nucleosome. nih.govnih.gov The Biotin-PEG linker is essential in this context for tethering the molecules to the imaging surface while ensuring they remain in a near-native state. nih.gov

| Advanced Technique | Role of this compound | Key Research Finding | Reference(s) |

| Activity-Based Protein Profiling (ABPP) | Serves as the linker and affinity handle in a probe to tag active enzymes. | Enabled kinetic studies and affinity isolation of serine hydrolases from cell homogenates. | researchgate.netbeilstein-journals.org |

| Super-Resolution Microscopy / AFM | Used to create specific, non-fouling anchor points on a surface for immobilizing single particles (e.g., virions). | Allowed for specific and homogeneous immobilization of virions for high-resolution imaging. | jove.comjove.comntu.edu.sg |

| Single-Molecule FRET (smFRET) | Tethers dye-labeled biomolecules to a passivated glass surface for stable, long-term observation. | Facilitated the study of conformational dynamics in neurotransmitter transporters and nucleosomes. | nih.govnih.gov |

Analytical and Characterization Methodologies in Biotin-peg6-alcohol Research

Spectroscopic Techniques for Conjugate Verification

Spectroscopic methods are indispensable for confirming the chemical identity and purity of Biotin-PEG6-alcohol and for verifying its successful covalent attachment to other molecules, such as proteins, nanoparticles, or surfaces. These techniques probe the molecular structure and provide a fingerprint for the final conjugate.

Key spectroscopic techniques include:

Fourier-Transform Infrared (FTIR) Spectroscopy : This technique is used to identify the characteristic functional groups present in the molecule. In the analysis of biotin-PEG conjugates, FTIR spectra will confirm the presence of the core components. For instance, the spectrum would show a strong absorbance band around 1110 cm⁻¹ corresponding to the C-O ether stretch of the polyethylene glycol (PEG) chain and a band near 1700 cm⁻¹ from the carbonyl group in the ureido ring of biotin. tandfonline.com The presence of both sets of characteristic peaks in the final product's spectrum confirms the successful conjugation of biotin to the PEG linker. tandfonline.comresearchgate.net

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy : ¹H-NMR provides detailed information about the molecular structure by mapping the chemical environment of hydrogen atoms. For this compound, the resulting spectrum displays distinct signals corresponding to the protons in the biotin molecule and the repeating ethylene glycol units of the PEG chain. tandfonline.comtandfonline.com The successful synthesis of the compound is verified by the presence and correct integration of these characteristic peaks.

Mass Spectrometry (MS) : Mass spectrometry is a critical tool for confirming the molecular weight of this compound. The theoretical molecular weight of the compound is approximately 507.64 g/mol , corresponding to its chemical formula, C₂₂H₄₁N₃O₈S. broadpharm.commedchemexpress.comprecisepeg.combiochempeg.com High-resolution mass spectrometry can verify this mass with high accuracy, confirming the identity and purity of the reagent. axispharm.com It is also used to monitor the progress of conjugation reactions, such as the derivatization of proteins with biotin-PEG reagents. rsc.org

Thermogravimetric Analysis (TGA) : TGA can be used to verify the successful coupling of biotin-PEG linkers to materials like nanoparticles by measuring changes in mass as a function of temperature. researchgate.net

UV-Visible (UV-Vis) Spectroscopy : In the context of nanoparticle-drug conjugates involving biotin-PEG, UV-Vis spectroscopy can be used to characterize the formation of the final assembly by tracking changes in the absorption spectrum. nih.gov

The following table summarizes the key spectroscopic methods used for verification.

| Technique | Purpose | Key Findings for this compound Conjugates |

| FTIR Spectroscopy | Functional group identification | Presence of PEG ether linkage (~1110 cm⁻¹) and biotin carbonyl group (~1700 cm⁻¹). tandfonline.com |

| ¹H-NMR Spectroscopy | Structural confirmation | Shows characteristic proton signals for both biotin and PEG moieties. tandfonline.com |

| Mass Spectrometry | Molecular weight verification | Confirms the molecular weight of the conjugate, matching theoretical values. broadpharm.commedchemexpress.com |

| Differential Scanning Calorimetry (DSC) | Thermal behavior analysis | The absence of the melting point of unconjugated biotin confirms bond formation. tandfonline.comtandfonline.com |

Binding Assays for Affinity and Specificity Determination

Binding assays are crucial for quantifying the interaction between the biotin moiety of this compound and its binding partners, primarily the proteins avidin and streptavidin. This interaction is one of the strongest non-covalent bonds known in nature, with a dissociation constant (K_D) in the femtomolar range (10⁻¹⁴ M), which makes it an extremely stable and specific tool for biological applications. bioradiations.comnih.gov The PEG6 linker serves to extend the biotin group away from the attached molecule or surface, reducing steric hindrance and ensuring optimal accessibility for binding. researchgate.net

Commonly used binding assays include:

Surface Plasmon Resonance (SPR) : SPR is a real-time, label-free technique used to measure binding kinetics and affinity. bioradiations.com In a typical assay, streptavidin is immobilized on a gold-coated sensor chip. nih.govnih.gov A solution containing a ligand functionalized with this compound is then flowed over the surface. The binding event is detected as a change in the refractive index at the sensor surface, allowing for the calculation of association (kₐ) and dissociation (k_d) rate constants, and the equilibrium dissociation constant (K_D). bioradiations.com The PEG linker plays a significant role in minimizing non-specific adsorption of proteins to the sensor surface, leading to a high signal-to-noise ratio. researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA is a plate-based assay format used to detect and quantify protein interactions. In one research application, a cyclic peptide conjugated with a biotin-PEG linker was tested for its binding to the target protein MrkA. researchgate.net The assay involved immobilizing the target protein, adding the biotinylated peptide, and then detecting the bound peptide using streptavidin conjugated to an enzyme (like horseradish peroxidase). The results demonstrated high-affinity binding with a measured half-maximal effective concentration (EC₅₀) of 50 nM. researchgate.net

Bio-Layer Interferometry (BLI) : Similar to SPR, BLI is an optical biosensing technique that monitors biomolecular interactions in real-time. biorxiv.org In a BLI experiment, streptavidin-coated biosensors are dipped into a solution containing the biotin-PEG-functionalized molecule to capture it onto the sensor tip. The sensor is then moved into a solution with the analyte of interest to measure association and dissociation, providing kinetic data. biorxiv.org

The following table presents findings from a representative binding study using an ELISA format.

| Ligand | Target Protein | Assay | Measured Affinity (EC₅₀) | Finding |

| cy(LLFFF)-PEG5-Biotin | MrkA | ELISA | 50 nM | The biotin-PEG conjugated peptide binds selectively and with high affinity to its target protein. researchgate.net |

| cy(HYEWL)-PEG5-Biotin (Control) | MrkA | ELISA | No significant binding | Demonstrates the specificity of the primary peptide-protein interaction. researchgate.net |

Microscopy Techniques for Surface Analysis and Cellular Studies

Microscopy techniques are vital for visualizing the effects of this compound at the nanoscale, from analyzing the topography of functionalized surfaces to tracking its location and uptake within biological cells.

Fluorescence Microscopy : This category includes techniques like confocal microscopy, which are used for cellular imaging. When this compound is used to functionalize a fluorescently labeled nanoparticle or drug carrier, microscopy can track the conjugate's journey into cells. Studies have shown that nanoparticles decorated with biotin-PEG exhibit significantly enhanced cellular uptake in cells that overexpress the biotin receptor, such as certain cancer cells or retinal pigment epithelium cells. nih.govnih.gov For example, confocal microscopy and flow cytometry analysis of retinal cells (ARPE-19) demonstrated a much higher uptake of lutein-loaded PLGA-PEG-biotin nanoparticles compared to nanoparticles without the biotin ligand. nih.gov

Electron Microscopy : Techniques such as Energy-Filtering Transmission Electron Microscopy (EF-TEM) can be employed to analyze the morphology and structure of self-assembled nanoparticles that incorporate this compound. nih.gov

The table below summarizes key findings from a cellular uptake study using microscopy.

| Nanoparticle Formulation | Cell Line | Technique(s) | Key Finding |

| Lutein-loaded PLGA-PEG-biotin NP | ARPE-19 (Retinal Pigment Epithelium) | Confocal Microscopy, Flow Cytometry | Significantly higher cellular uptake compared to non-biotinylated nanoparticles and lutein alone. nih.gov |

| Lutein-loaded PLGA NP (control) | ARPE-19 (Retinal Pigment Epithelium) | Confocal Microscopy, Flow Cytometry | Lower cellular uptake, demonstrating the targeting effect of the biotin ligand. nih.gov |

Preclinical and Translational Research with Biotin-peg6-alcohol Conjugates

In Vitro Studies in Cell Culture Models

In vitro studies using cell culture models are the first step in evaluating the biological activity and targeting efficiency of Biotin-PEG6-alcohol conjugates. These studies provide crucial data on how the conjugates interact with cells, their ability to enter specific cells, and their mechanism of action at a subcellular level.

This compound is frequently utilized as a component in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comglpbio.comtargetmol.cn PROTACs are designed to recruit specific proteins to E3 ubiquitin ligases, leading to the degradation of the target protein. medchemexpress.com In this context, this compound serves as a versatile linker to connect a target-binding molecule to an E3 ligase ligand. medchemexpress.comglpbio.com The biotin component can also be used as a research tool, for example, to attach the PROTAC to a streptavidin-coated plate for assay purposes.

Another key application is leveraging the biotin component for targeted drug delivery. Many cancer cells overexpress biotin receptors, making biotin an attractive targeting ligand to deliver cytotoxic agents or imaging probes specifically to these cells. rsc.orgrsc.orgresearchgate.net The PEG6 linker enhances the water solubility and provides spatial separation between biotin and the conjugated molecule, which can be critical for maintaining the biological activity of both parts. axispharm.comaxispharm.com

A study on the effects of biotinylation and PEGylation on protein delivery into cancer cells provides analogous insights. While this study did not use the exact this compound linker, it examined the impact of conjugating biotin-PEG to proteins for cell uptake. In an experiment using A549 human lung cancer cells, researchers compared the intracellular uptake of an anionic protein (Bovine Serum Albumin, BSA), a PEGylated version (PEG-BSA), and a biotin-PEG-conjugated version (Bio-PEG-BSA). The results demonstrated that the addition of biotin via a PEG linker significantly enhanced the internalization of the protein into the cancer cells compared to both the unmodified and the merely PEGylated protein. nih.gov This suggests that the biotin moiety actively facilitates receptor-mediated endocytosis. nih.gov

Table 1: Comparative Intracellular Uptake in A549 Cancer Cells This table is generated based on data from a study on Biotin-PEG-conjugated proteins, which serves as a relevant model for the functional application of this compound conjugates.

| Conjugate | Protein Type | Relative Intracellular Uptake (Normalized to Unmodified BSA) | Key Finding |

| Unmodified BSA | Anionic | 1.0 ± 0.1 | Baseline uptake. |

| PEG-BSA | Anionic | 0.7 ± 0.1 | PEGylation alone decreased uptake. |

| Bio-PEG-BSA | Anionic | 1.3 ± 0.1 | Biotin-PEG conjugation significantly increased uptake. |

Data adapted from Lee, et al. (2022). nih.gov

Further research has involved conjugating biotin via a PEG6 linker to fluorescent nanodiamonds (FNDs) to create FND–amido–PEG6–biotin. researchgate.net Such studies use techniques like thermogravimetric analysis to confirm the efficiency of the conjugation process, a critical quality control step before using these nanoparticles in cell culture for bioimaging or drug delivery experiments. researchgate.net

In Vivo Evaluation in Animal Models

Following promising in vitro results, this compound conjugates are evaluated in animal models to understand their behavior in a whole living system. These in vivo studies are critical for assessing the conjugate's pharmacokinetics (how the body processes the drug), biodistribution (where the drug goes in the body), efficacy, and targeting specificity.

While specific published in vivo studies for a conjugate using the this compound linker are not detailed in available literature, the principles of such evaluations are well-established for biotin-PEGylated compounds. Animal models, typically mice, are used to test conjugates designed for applications like cancer therapy. rsc.orgacs.org For instance, a chemotherapeutic drug linked to this compound would be administered to mice bearing tumors that overexpress the biotin receptor. rsc.org

The primary goals of these animal studies include:

Enhanced Tumor Accumulation: Researchers expect that the biotin-targeting moiety will lead to a higher concentration of the conjugate at the tumor site compared to other tissues. This is often visualized and quantified by conjugating an imaging agent or radiolabel.

Improved Pharmacokinetics: The PEG component is known to increase the circulation half-life of molecules by reducing kidney clearance and protecting them from enzymatic degradation. axispharm.comacs.org This allows the conjugate more time to reach its target.

Therapeutic Efficacy: In cancer models, the key endpoint is the reduction in tumor growth or regression compared to control groups receiving the unconjugated drug or a non-targeted conjugate.

Formulation of these conjugates for in vivo administration is a critical step. A typical formulation for a PEG-linker-based compound might involve dissolving it in a mixture of solvents like DMSO, PEG300, Tween-80, and saline to ensure solubility and stability for injection. medchemexpress.commedchemexpress.com

Table 2: Typical Parameters Evaluated in In Vivo Animal Models for Targeted Conjugates This table outlines the standard experimental endpoints for evaluating a hypothetical this compound conjugate in a preclinical animal study.

| Parameter | Experimental Model | Expected Outcome for Biotin-PEG6-Conjugate | Rationale |

| Biodistribution | Tumor-bearing mice | Increased accumulation in tumor tissue vs. non-target organs (e.g., liver, spleen). | Biotin-mediated targeting to receptors overexpressed on cancer cells. |

| Pharmacokinetics | Healthy or tumor-bearing mice | Longer plasma half-life compared to the unconjugated drug. | PEG linker reduces renal clearance and enzymatic degradation. |

| Anti-Tumor Efficacy | Tumor-bearing mice | Significant inhibition of tumor growth or regression. | Targeted delivery increases the effective concentration of the therapeutic agent at the tumor site. |

Challenges and Considerations for Clinical Translation

Despite promising preclinical data, translating this compound conjugates into clinical applications is fraught with challenges. These hurdles span from the molecular properties of the conjugate to manufacturing and regulatory complexities. rsc.orgdovepress.com

One of the most significant challenges is immunogenicity . Both the PEG polymer and the biotin-drug conjugate itself can be recognized by the immune system as foreign, leading to the production of anti-PEG antibodies or an immune response against the conjugate. rsc.orgdovepress.com This can lead to accelerated clearance of the drug from the bloodstream, reducing its efficacy and potentially causing hypersensitivity reactions. acs.org

Another major consideration is the presence of endogenous biotin in the human body. Biotin is a vitamin found in circulation and tissues, which can compete with the this compound conjugate for binding to target receptors. rsc.orgdovepress.com High concentrations of endogenous biotin could saturate the receptors, blocking the conjugate from reaching its target and limiting its effectiveness. rsc.org This competitive displacement can significantly alter the biodistribution and pharmacokinetics observed in animal models. dovepress.com

Further challenges include:

Manufacturing and Purity: The synthesis of PEG can result in a mixture of molecules with varying lengths (polydispersity). acs.org This lack of uniformity complicates characterization, may affect the conjugate's activity, and poses a hurdle for regulatory approval, which requires consistent, well-defined products. acs.org

Stability: The stability of the final conjugate is critical. The linkage between the drug, the this compound, and the targeting moiety must be stable in circulation but may need to be cleavable under specific conditions within the target cell to release the active drug. dovepress.comcd-bioparticles.net

Addressing these challenges is crucial for the successful clinical development of therapies utilizing the this compound linker. rsc.org

Emerging Trends and Future Directions

Novel Bioconjugation Strategies for Biotin-PEG6-alcohol

Bioconjugation, the process of covalently linking two molecules, at least one of which is a biomolecule, is central to the application of this compound. sekisuidiagnostics.com While the biotin end of the molecule offers a straightforward and robust binding mechanism to avidin and streptavidin, the terminal alcohol group provides a platform for a variety of emerging conjugation strategies. axispharm.com

Researchers are moving beyond traditional methods to explore more sophisticated and site-specific modifications. The primary alcohol of this compound can be activated or chemically transformed into other functional groups to facilitate these novel ligations. axispharm.com For instance, it can undergo esterification or be converted into an aldehyde, which can then be used in specific reactions like formylglycine-generating enzyme (FGE) mediated conjugation to create site-specific antibody-drug conjugates (ADCs). axispharm.comnih.gov

Other advanced strategies include:

Click Chemistry: The alcohol can be modified to bear an azide or alkyne group, making it a suitable partner for click chemistry reactions. precisepeg.com This method is known for its high efficiency, specificity, and biocompatibility, enabling the rapid and stable linkage of this compound to a wide array of molecules, including those in complex biological environments. precisepeg.com

PROTAC Synthesis: this compound serves as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. medchemexpress.com The defined length of the PEG6 chain is crucial for optimizing the spatial orientation between the E3 ligase ligand and the target protein ligand, which is critical for degradation efficiency. precisepeg.com

Arginine-Specific Modification: While less common than targeting lysine or cysteine residues, methods for modifying arginine residues on proteins are being developed. researchgate.net The alcohol group on the PEG linker can be functionalized into a reactive moiety, such as an α-oxo-aldehyde, which can selectively target arginine residues under specific conditions, offering a new avenue for protein modification where other residues are not available or need to be avoided. researchgate.net

These evolving strategies enhance the versatility of this compound, allowing for its precise incorporation into complex biomolecular systems for diagnostics, therapeutics, and basic research. sekisuidiagnostics.com

Advancements in Targeted Delivery Systems

The development of systems that can deliver therapeutic agents directly to diseased cells while sparing healthy tissue is a primary goal in medicine. This compound is an integral component in several advanced targeted delivery platforms due to its favorable physicochemical properties. axispharm.comnih.gov The PEG linker enhances the solubility and stability of conjugated molecules and can reduce their immunogenicity, while the biotin serves as a high-affinity targeting ligand for cells or tissues where streptavidin has been pre-targeted. axispharm.comaxispharm.com

Key advancements include:

PROTACs for Targeted Protein Degradation: As mentioned, this compound is used as a linker in PROTACs. medchemexpress.com This represents a paradigm shift in targeted therapy, moving from inhibition to outright degradation of pathogenic proteins. The precise length and flexibility of the PEG6 linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for effective degradation. precisepeg.commedchemexpress.com

Antibody-Drug Conjugates (ADCs): In the context of ADCs, this compound can be used to attach payloads to antibodies. nih.gov While direct conjugation to the antibody is common, a biotin-PEG linker allows for a modular, non-covalent approach where a streptavidin-modified antibody is loaded with a biotinylated drug. The alcohol end of this compound can be derivatized to carry the cytotoxic agent. axispharm.combocsci.com

The inherent properties of this compound—biocompatibility, hydrophilicity, and a specific targeting moiety—make it a valuable building block for the next generation of targeted therapies. axispharm.com

Integration with Nanotechnology and Advanced Materials

The synergy between bioconjugation chemistry and nanotechnology has opened up new frontiers in diagnostics and therapeutics. This compound is increasingly being integrated with nanomaterials to create sophisticated, functional systems. biochempeg.com The compound serves as a molecular bridge, functionalizing the surface of nanomaterials and enabling them to interact specifically with biological systems. biochempeg.com

Notable applications include:

Functionalization of Nanoparticles: The biotin group provides a universal handle for attaching the linker to streptavidin-coated nanoparticles, such as gold nanoparticles, liposomes, and magnetic beads. nih.govbocsci.com This allows for the decoration of nanoparticle surfaces with specific molecules (drugs, imaging agents, or targeting ligands) that have been pre-conjugated to the alcohol end of this compound. axispharm.com This strategy is used to improve the stability and circulation time of peptide-drug conjugates by attaching them to gold nanoparticles. bocsci.com

Development of Biosensors and Surfaces: The ability to immobilize biomolecules is fundamental to many diagnostic and research platforms. This compound can be used to tether probes, such as peptide nucleic acids, to surfaces like carbon electrodes for the sequence-specific capture of nucleic acid biomarkers. broadpharm.com The PEG spacer ensures that the tethered molecule is held away from the surface, minimizing steric hindrance and improving its ability to interact with its target.

Creation of Theranostic Agents: Theranostics combines therapy and diagnostics in a single platform. Nanomaterials like liposomes can be loaded with a therapeutic drug and an imaging agent. nih.gov this compound can be incorporated into the liposome's surface, allowing for targeted delivery to specific tissues via the biotin-streptavidin interaction, enabling simultaneous diagnosis and treatment. nih.govacs.org

The integration of this compound with advanced materials is paving the way for highly sensitive diagnostic devices and targeted, multifunctional nanomedicines. biochempeg.com

Applications in Multi-Omics and High-Throughput Screening

Multi-omics approaches, which integrate data from genomics, proteomics, transcriptomics, and metabolomics, require tools for the specific capture and analysis of biomolecules from complex samples. High-throughput screening (HTS) relies on the ability to rapidly test thousands of compounds for biological activity. The strong and specific biotin-streptavidin interaction makes this compound an invaluable reagent in both arenas.

High-Throughput Screening (HTS): this compound is used to create libraries of compounds for screening. precisepeg.com For example, a potential drug molecule can be attached to the alcohol terminus, and the biotin end allows the entire construct to be immobilized on a streptavidin-coated microplate. sekisuidiagnostics.com This setup is ideal for HTS assays like ELISA to screen for binding partners, inhibitors, or other modulators of biological activity. The PEG spacer helps to present the molecule in a more accessible manner, reducing non-specific binding and improving assay quality.

Proteomics and Target Identification: In proteomics, this compound can be used to create molecular probes for "pull-down" assays. A bioactive small molecule or peptide can be attached to the linker, and this probe is then incubated with a cell lysate. The probe and any proteins that bind to it are then captured on streptavidin-coated beads. The captured proteins can be identified using mass spectrometry, providing insights into the molecule's mechanism of action and potential off-targets.

Genomics and Transcriptomics: The compound can be used to label and capture specific nucleic acid sequences. broadpharm.com For instance, an oligonucleotide probe can be conjugated to the alcohol end of the linker. This biotinylated probe can then be used to isolate its complementary DNA or RNA sequence from a complex mixture for downstream analysis, such as sequencing or qPCR. This is particularly useful in identifying specific genetic markers or quantifying gene expression levels.

By facilitating the immobilization and capture of a wide range of biomolecules, this compound serves as a critical enabling tool for large-scale biological investigation in the post-genomic era.

Q & A

Basic Research Questions

Q. What structural features of Biotin-PEG6-alcohol make it suitable for bioconjugation in protein labeling studies?

- Methodological Answer : The compound combines biotin’s high streptavidin/avidin affinity (Kd ~10⁻¹⁵ M) with PEG6’s hydrophilicity and spacer flexibility. For conjugation:

- Use NHS ester or maleimide-activated intermediates to target primary amines (lysine) or thiols (cysteine) on proteins .

- Optimize reaction pH (7.4–8.5) and molar ratios (5–10× excess of this compound to protein) to avoid aggregation .

- Validate conjugation efficiency via HPLC-SEC or streptavidin-coated plate assays .

Q. How does solubility vary across solvents, and what experimental conditions mitigate precipitation?

- Key Data :

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

|---|---|---|---|

| Water | >50 | 25 | |

| DMSO | >100 | 25 | |

| DCM | 20–30 | 25 |

- Methodological Note : For aqueous buffers, pre-dissolve in DMSO (≤10% v/v) to prevent micelle formation. Use sonication (10–15 min) for hydrophobic matrices .

Q. What validation steps ensure this compound’s integrity in biosensor fabrication?

- Follow ISO 17025 guidelines:

- Confirm biotin activity via competitive ELISA with free biotin .

- Characterize PEG6 spacer length using MALDI-TOF or NMR (δ 3.5–3.7 ppm for PEG protons) .

- Test sensor specificity against non-target analytes (e.g., avidin vs. BSA controls) .

Advanced Research Questions

Q. How do PEG6 chain dynamics influence PROTAC linker efficiency in targeted protein degradation?

- Hypothesis-Driven Design :

- Compare degradation rates of PROTACs with PEG6 vs. shorter (PEG3) or longer (PEG12) linkers using Western blotting or cellular thermal shift assays .

- Model PEG6’s flexibility via MD simulations to predict ternary complex (target-PROTAC-E3 ligase) stability .

- Critical Consideration : PEG6’s balance between hydrophilicity and steric hindrance may optimize cell permeability and ternary complex formation .

Q. How to resolve discrepancies in literature-reported binding affinities for biotinylated surfaces?

- Contradiction Analysis Framework :

- Variable 1 : Surface density of this compound (quantify via QCM-D or SPR). Higher densities (>1 × 10¹² molecules/cm²) may cause steric hindrance .

- Variable 2 : Buffer ionic strength. Streptavidin binding decreases at [NaCl] > 150 mM due to charge screening .

- Solution : Standardize surface functionalization protocols (e.g., SAMs vs. random adsorption) and report buffer conditions in detail .

Q. What analytical strategies quantify this compound in complex biological matrices (e.g., serum)?

- LC-MS/MS Workflow :

- Extraction: Acetonitrile precipitation (serum:ACN, 1:2 v/v) to remove proteins .

- Column: C18 (2.6 µm, 100 Å) with gradient elution (0.1% formic acid in H₂O/MeOH).

- Quantitation: Monitor m/z 540.3 → 227.1 (biotin fragment) with deuterated internal standards .